molecular formula C20H20N6O2 B10943647 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10943647
M. Wt: 376.4 g/mol
InChI Key: KQQOPPAZDJHILC-UHFFFAOYSA-N
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Description

7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and automated systems to control reaction conditions precisely. The scalability of the process is crucial for commercial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe to understand various biological processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various cellular pathways. By binding to these targets, the compound can modulate their activity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique structural features and diverse biological activities. Its specific combination of functional groups allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

7-(1,5-dimethylpyrazol-4-yl)-N-(2-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H20N6O2/c1-4-28-18-8-6-5-7-15(18)23-20(27)16-11-19-21-10-9-17(26(19)24-16)14-12-22-25(3)13(14)2/h5-12H,4H2,1-3H3,(H,23,27)

InChI Key

KQQOPPAZDJHILC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NN3C(=CC=NC3=C2)C4=C(N(N=C4)C)C

Origin of Product

United States

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